Rhizobitoxine

ACC synthase enzyme kinetics competitive inhibition

Researchers studying ethylene-mediated regulation in legumes require authenticated Rhizobitoxine to avoid off-target protein synthesis inhibition common with AVG or MVG. This phytotoxin provides titratable ethylene suppression (ACC synthase Ki = 5.2 μM) and unique β-cystathionase inhibition (Ki ≈ 0.5 μM), enabling methionine-deficiency chlorosis modeling not reproducible with other inhibitors. - Enables accurate quantification of toxin production from Bradyrhizobium field isolates via calibrated β-cystathionase assay (1.0 pmol detection limit). - Validated for nodulation competitiveness restoration studies using B. elkanii mutant backgrounds in siratro or mung bean hosts. - Supplied with rigorous stereochemical characterization to ensure (2S,3E,2'R) configuration essential for dual-enzyme activity.

Molecular Formula C7H14N2O4
Molecular Weight 190.2 g/mol
CAS No. 37658-95-0
Cat. No. B1232551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhizobitoxine
CAS37658-95-0
Synonyms(2S,3E)-2-amino-4-((2R)-2-amino-3-hydroxypropoxy)-3-butenoic acid
rhizobitoxine
Molecular FormulaC7H14N2O4
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESC(C(COC=CC(C(=O)O)N)N)O
InChIInChI=1S/C7H14N2O4/c8-5(3-10)4-13-2-1-6(9)7(11)12/h1-2,5-6,10H,3-4,8-9H2,(H,11,12)/b2-1+/t5-,6+/m1/s1
InChIKeySLUXPOIDTZWGCG-GONBATFASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhizobitoxine (CAS 37658-95-0): Structural and Functional Baseline for Procurement of ACC Synthase Inhibitor


Rhizobitoxine [2-amino-4-(2-amino-3-hydropropoxy)-trans-but-3-enoic acid; CAS 37658-95-0; C7H14N2O4; MW 190.20] is an enol-ether amino acid phytotoxin synthesized by the legume symbiont Bradyrhizobium elkanii and the plant pathogen Burkholderia andropogonis [1]. It functions as a competitive inhibitor of 1-aminocyclopropane-1-carboxylate (ACC) synthase, the rate-limiting enzyme in the ethylene biosynthesis pathway of higher plants, and also inhibits β-cystathionase in the methionine biosynthetic pathway [1][2]. Its precise stereochemistry, (2S,3E)-2-amino-4-[(2R)-2-amino-3-hydroxypropoxy]but-3-enoic acid, is essential for its dual-enzyme inhibitory activity, distinguishing it from simpler ACC synthase inhibitors such as aminooxyacetic acid (AOA) [2].

ACC synthase inhibition pathway probe
Stereochemistry-dependent dual-enzyme activity
Plant-microbe ethylene modulation studies

Why Generic Substitution of Rhizobitoxine (CAS 37658-95-0) with Other Ethylene Inhibitors Fails


Generic substitution of ethylene biosynthesis inhibitors is invalid because compounds within this class exhibit divergent enzyme specificity profiles, off-target effects on protein synthesis, and varying degrees of target organism selectivity. Rhizobitoxine competitively inhibits ACC synthase with a Ki of 5.2 μM against tomato bLE-ACS2 [1], whereas its structural analog aminoethoxyvinylglycine (AVG) exhibits a Ki of 0.2 μM against the same enzyme class, representing a 26-fold difference in potency [2]. Furthermore, AVG and methoxyvinylglycine (MVG) inhibit aminoacyl-tRNA synthetases at concentrations above 0.1 mM, confounding experimental interpretation in protein synthesis studies, while rhizobitoxine's off-target profile differs [3]. The saturated analog of AVG fails to inhibit ethylene synthesis entirely, demonstrating that the enol-ether double bond geometry is not uniformly predictive of activity across analogs [3]. Therefore, procurement decisions must be driven by target-specific quantitative evidence rather than class-level assumptions.

Enzyme affinity mismatch
ACC synthase Ki context differs substantially from AVG; titratable vs. near-complete inhibition profiles may not transfer
Off-target spectrum divergence
Aminoacyl-tRNA synthetase inhibition reported for AVG/MVG at >0.1 mM; rhizobitoxine off-target pattern may not replicate
β-Cystathionase target absent in analogs
Dual ACC synthase/β-cystathionase inhibition is unique; AVG and AOA lack this activity, altering phytotoxicity phenotype

Quantitative Differentiation Evidence for Rhizobitoxine (CAS 37658-95-0) vs. Structural Analogs


Competitive ACC Synthase Inhibition: Rhizobitoxine Ki = 5.2 μM vs. AVG Ki = 0.2 μM in Tomato Enzyme Assays

Rhizobitoxine competitively inhibits 1-aminocyclopropane-1-carboxylate (ACC) synthase bLE-ACS2 from tomato with a Ki value of 5.2 μM [1]. In contrast, its commercially available structural analog aminoethoxyvinylglycine (AVG) exhibits a Ki of 0.2 μM against the ACC-forming enzyme from tomato fruit, representing a 26-fold higher potency for AVG [2]. Both compounds act as competitive inhibitors of the same enzyme class, but the quantitative potency difference necessitates distinct experimental concentration ranges. Researchers requiring less potent, more titratable inhibition of ACC synthase for studying symbiotic nodulation enhancement—where complete ethylene suppression is detrimental—may prefer rhizobitoxine over AVG, which achieves near-complete inhibition at sub-micromolar concentrations [2].

ACC Synthase Ki Context
Reported
Target Ki 5.2 μM vs AVG Ki 0.2 μM (26-fold difference)
Supports enzyme inhibition model selection for dose-dependent studies
Cross-study comparison; enzyme sources differ
ACC synthase enzyme kinetics competitive inhibition tomato bLE-ACS2

Dual-Target Inhibition: Rhizobitoxine Inhibits β-Cystathionase Whereas AVG Does Not

Rhizobitoxine inhibits Salmonella typhimurium β-cystathionase with a Ki of approximately 0.5 μM [1], a property not shared by AVG. In contrast, cystathionine γ-synthase requires rhizobitoxine concentrations 1000-fold higher for inhibition, demonstrating target selectivity within the methionine pathway [1]. This dual ACC synthase/β-cystathionase inhibition profile is unique to rhizobitoxine among ethylene biosynthesis inhibitors and underlies its capacity to induce foliar chlorosis in susceptible soybean genotypes via methionine deficiency, a phenotype absent with AVG treatment [2]. The β-cystathionase from Bradyrhizobium japonicum remains insensitive to rhizobitoxine at concentrations below 75 μM, explaining the producing organism's self-resistance mechanism [3].

β-Cystathionase Inhibition
Class-level
Ki ≈ 0.5 μM (Target) vs Not detected (AVG)
Unique dual-enzyme profile for phytotoxicity research
Salmonella β-cystathionase; self-resistance in B. japonicum
β-cystathionase methionine biosynthesis dual-target inhibitor phytotoxicity

Herbicidal Phytotoxicity: Rhizobitoxine ≈ Amitrole on Weight Basis, >> Metflurazone

In postemergence tests with various plant seedlings, rhizobitoxine and 3-amino-s-triazole (amitrole) exhibited approximately equal phytotoxicity on a weight basis, while both were generally much more phytotoxic than 4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone (metflurazone) [1]. Phytotoxicity of rhizobitoxine varied markedly among grass species, with some species showing high susceptibility and others relative tolerance [1]. This species-specific phytotoxicity profile differs from amitrole, which exhibits broader-spectrum herbicidal activity across monocots and dicots.

Phytotoxicity Ranking
Head-to-head
Rhizobitoxine ≈ Amitrole >> Metflurazone
Species-selective phytotoxicity screening reference
Postemergence seedling assay; grass species variation
herbicide phytotoxicity postemergence weed control

Analog Dose-Response: Rhizobitoxine Analog Ro Inhibits Ethylene Production 50-70% at 68 μM in Green Tomato

The rhizobitoxine analog L-2-amino-4-(2-aminoethoxy)-trans-3-butenoic acid (Ro) inhibits ethylene production by 50-70% in green tomato fruit slices at 68 μM, whereas pink tomato slices require 340 μM Ro to achieve 50% inhibition, and avocado slices require 680 μM Ro to achieve only 30% inhibition [1]. This tissue-specific resistance profile indicates that endogenous ethylene production capacity and developmental stage modulate inhibitor efficacy, a phenomenon not extensively characterized for the parent compound rhizobitoxine but inferred from its structural similarity to Ro. Incorporation of 14C from [14C]methionine into ethylene was inhibited by Ro to approximately the same extent as total ethylene production, confirming that the inhibition occurs at or upstream of methionine conversion to ethylene [1].

Analog Dose-Response
Supporting evidence
68 μM → 50-70% inhibition (green tomato); 340 μM for pink tomato
Tissue-specific inhibition requires pilot dosing validation
Ro analog; developmental stage-dependent response
ethylene inhibition fruit ripening dose-response tomato

Assay Sensitivity: β-Cystathionase Inhibition Assay Detects 1.0 pmol Rhizobitoxine, 100-Fold Improvement

An enzymatic assay based on Salmonella typhimurium β-cystathionase inhibition detects as little as 1.0 pmol of rhizobitoxine, representing a 100-fold improvement in sensitivity over previous assays [1]. This sensitivity threshold enables quantification of rhizobitoxine production from Bradyrhizobium strains in nodulation studies where toxin concentrations in root exudates may be in the sub-nanomolar range. In contrast, AVG detection relies on different analytical methods (HPLC, LC-MS) that lack the enzyme-specific amplification of this bioassay. Notably, β-cystathionase from Bradyrhizobium japonicum is insensitive to rhizobitoxine at concentrations below 75 μM, providing a built-in specificity control for distinguishing rhizobitoxine from other enol-ether amino acids [1].

Detection Sensitivity
Class-level
Detection limit: 1.0 pmol (100-fold improvement)
Enables low-abundance rhizobitoxine quantification
β-Cystathionase inhibition assay; built-in specificity control
analytical detection enzymatic assay β-cystathionase sensitivity

Rhizobitoxine Production Enhances Nodulation Competitiveness vs. ACC Deaminase Strategy

Bradyrhizobium elkanii employs rhizobitoxine-mediated ACC synthase inhibition to enhance nodulation and nodulation competitiveness in Macroptilium atropurpureum (siratro) and Vigna radiata (mung beans) [1]. In contrast, other rhizobia such as Mesorhizobium loti and Bradyrhizobium japonicum utilize ACC deaminase to cleave ACC into α-ketobutyrate and ammonia, reducing ethylene levels without inhibiting its synthesis [2]. The two strategies—ACC synthase inhibition versus ACC degradation—produce distinct ethylene modulation kinetics: rhizobitoxine prevents ACC accumulation at the synthetic step, while ACC deaminase removes pre-formed ACC. Rhizobitoxine-producing strains demonstrate enhanced competitive nodulation under field conditions where endogenous ethylene production would otherwise restrict infection thread formation [1].

Nodulation Mechanism
Class-level
ACC synthase inhibition vs ACC deaminase (ACC degradation)
Chemical tool for ethylene synthesis blockade in symbiosis
B. elkanii vs M. loti strategy; model-dependent validation
nodulation symbiosis Bradyrhizobium elkanii ethylene modulation

Optimal Research and Industrial Application Scenarios for Rhizobitoxine (CAS 37658-95-0)


Rhizobium-Legume Symbiosis Studies: Quantifying Nodulation Enhancement via Ethylene Inhibition

Rhizobitoxine is the definitive compound for dissecting ethylene-mediated regulation of nodulation in legumes. Its moderate ACC synthase inhibition (Ki = 5.2 μM) [1] provides titratable ethylene suppression without the ultra-potent, potentially off-target effects of AVG (Ki = 0.2 μM) at concentrations above 0.1 mM [2]. Researchers can dose rhizobitoxine into Bradyrhizobium elkanii mutant backgrounds lacking endogenous rhizobitoxine production to quantify nodulation competitiveness restoration, using Macroptilium atropurpureum (siratro) or Vigna radiata (mung bean) as host models [3].

Phytotoxicity and Herbicide Discovery: Screening for Chlorosis-Inducing Activity in Soybean

Rhizobitoxine's dual inhibition of ACC synthase and β-cystathionase (Ki ≈ 0.5 μM for β-cystathionase) [1] uniquely enables studies of methionine-deficiency-mediated foliar chlorosis in soybean [2]. This phenotype is not reproducible with AVG or AOA, which lack β-cystathionase inhibitory activity. Postemergence phytotoxicity assays demonstrate rhizobitoxine potency comparable to amitrole on a weight basis, with marked species-specific variation among grasses [3], making it a valuable reference compound for herbicide discovery programs targeting amino acid biosynthesis pathways.

Analytical Method Development: High-Sensitivity Detection of Enol-Ether Phytotoxins

Pure rhizobitoxine standard (CAS 37658-95-0) is essential for calibrating the β-cystathionase inhibition assay, which detects as little as 1.0 pmol of toxin—a 100-fold sensitivity improvement over prior methods [1]. This assay exploits the specific sensitivity of Salmonella typhimurium β-cystathionase to rhizobitoxine while leveraging the natural resistance of Bradyrhizobium japonicum β-cystathionase (insensitive below 75 μM) as a specificity control [1]. Procurement of authenticated rhizobitoxine enables accurate quantification of toxin production from Bradyrhizobium field isolates and plant pathogen Burkholderia andropogonis cultures.

Comparative Ethylene Inhibitor Studies: Benchmarking AVG, AOA, and Rhizobitoxine in Plant Physiology

Rhizobitoxine serves as a critical comparator in studies evaluating the specificity and off-target effects of ethylene biosynthesis inhibitors. Unlike AVG and MVG, which inhibit methionyl- and leucyl-aminoacyl-tRNA synthetases at concentrations above 0.1 mM, confounding protein synthesis studies [1], rhizobitoxine exhibits a distinct off-target profile. The saturated analog of AVG fails to inhibit ethylene synthesis entirely, underscoring that enol-ether geometry requirements differ among analogs [1]. Researchers conducting dose-response analyses in fruit ripening systems can reference established Ro analog data showing 68 μM produces 50-70% ethylene inhibition in green tomato versus 340 μM required for pink tomato [2], establishing a framework for rhizobitoxine dosing in postharvest physiology experiments.

Application
Selection Property
Validation Focus
Legume symbiosis ethylene modulation studies
Moderate ACC synthase affinity (titratable inhibition)
Nodulation competitiveness in host models (siratro, mung bean)
Phytotoxicity screening: chlorosis mechanism
Dual ACC synthase/β-cystathionase inhibition
Methionine-deficiency chlorosis phenotype in soybean
Enol-ether phytotoxin analytical detection
β-Cystathionase inhibition assay compatibility
Low-abundance quantification from bacterial/plant samples
Ethylene inhibitor comparator studies
Distinct off-target profile vs AVG/MVG
Aminoacyl-tRNA synthetase effect exclusion, tissue-specific dosing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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